(2,6-Difluorophenyl)phosphonic acid
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Overview
Description
“(2,6-Difluorophenyl)phosphonic acid” is a phosphonic acid derivative . It is also known as DFPA. The molecular formula is C6H5F2O3P . It is a white crystalline powder that is soluble in water and organic solvents.
Synthesis Analysis
Various synthesis methods for phosphonic acids, including (2,6-Difluorophenyl)phosphonic acid and its derivatives, are crucial for numerous research projects across chemistry, biology, and physics . The synthesis of phosphonic acid via phosphonodiamide intermediates started by the use of the nucleophilic bis(dialkylamino)chlorophosphine .Molecular Structure Analysis
The molecular formula of (2,6-Difluorophenyl)phosphonic acid is C6H5F2O3P . The molecular weight is 194.07 .Chemical Reactions Analysis
Phosphonic acid derivatives are a diverse group of analogues of natural compounds. The phosphonate moiety replaces the phosphate fragment of organic phosphates, mimics carboxylate moiety in amino- and hydroxy-acids, and acts as a transition state analogue appearing upon hydrolysis of the esters .Physical And Chemical Properties Analysis
The boiling point of (2,6-Difluorophenyl)phosphonic acid is 346℃, and its density is 1.60 . The flash point is 163℃ .Scientific Research Applications
Applications in Organic Electronics : The phosphonic acid modification of zinc oxide (ZnO) electron transport layers in solar cells, specifically using 2,6-difluorophenylvinylphosphonic acid, was found to decrease the effective work function of ZnO and improve power conversion efficiency, indicating the importance of the conjugated linkage in these compounds (Braid et al., 2014).
Functionalization of Surfaces : Phosphonic acids, including (2,6-Difluorophenyl)phosphonic acid derivatives, are used for the functionalization of surfaces, which is critical in the design of supramolecular or hybrid materials (Sevrain et al., 2017).
Energy Storage Applications : In the context of redox flow batteries, a phosphonate-functionalized anthraquinone was used as a redox-active material, demonstrating high stability and low capacity fade rates, which enhances the suitability of these materials for large-scale energy storage (Ji et al., 2019).
Synthesis of Phosphonic Acids : Various synthesis methods for phosphonic acids, including (2,6-Difluorophenyl)phosphonic acid and its derivatives, are crucial for numerous research projects across chemistry, biology, and physics (Sevrain et al., 2017).
Medicinal Chemistry : Phosphonic acids are involved in medicinal chemistry, particularly as bioactive properties in drug development, and bone targeting (Mucha et al., 2011).
Safety And Hazards
Future Directions
Phosphonic acid derivatives, including (2,6-Difluorophenyl)phosphonic acid, have been studied extensively for their various applications in the fields of biochemistry, pharmacology, and materials science. They have found applications in many industries including construction, automotive, petrochemical, aerospace, chemical engineering, optics, textile treatment, and microelectronics .
properties
IUPAC Name |
(2,6-difluorophenyl)phosphonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2O3P/c7-4-2-1-3-5(8)6(4)12(9,10)11/h1-3H,(H2,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLWBKVPYVARBT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)P(=O)(O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2O3P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Difluorophenyl)phosphonic acid |
Citations
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